Trimethylhexane-1,6-diol
CAS No.: 27476-48-8
Cat. No.: VC16982777
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27476-48-8 |
|---|---|
| Molecular Formula | C9H20O2 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | 5,6-dimethylheptane-1,6-diol |
| Standard InChI | InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3 |
| Standard InChI Key | BGQNNKZAJXZSPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCO)C(C)(C)O |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
Both isomers share the molecular formula C₉H₂₀O₂ (molecular weight ≈ 160.25 g/mol) . The structural divergence arises from the placement of methyl groups:
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2,2,4-trimethylhexane-1,6-diol: Methyl groups at carbons 2, 2, and 4.
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2,4,4-trimethylhexane-1,6-diol: Methyl groups at carbons 2, 4, and 4.
The stereochemical configuration of 2,2,4-trimethylhexane-1,6-diol includes a chiral center at carbon 4, as indicated by the SMILES notation OCC(C[C@@H](CCO)C)(C)C . In contrast, 2,4,4-trimethylhexane-1,6-diol lacks chirality due to symmetrical methyl placement at carbon 4 .
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Both isomers exhibit broad O-H stretches near 3300 cm⁻¹ and C-O stretches around 1050 cm⁻¹.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra differentiate isomers via methyl group splitting patterns. For example, the 2,2,4-isomer shows distinct triplet resonances for methylene protons adjacent to hydroxyl groups .
Synthesis and Production Methods
Chemical Synthesis
2,4,4-Trimethylhexane-1,6-diol is synthesized via hydrogenation of 4,4,6-trimethyl-2-oxepanone, a cyclic ketone, under high-pressure H₂ in the presence of Raney nickel catalysts . This method achieves yields >80% with minimal byproducts.
Enzymatic Catalysis
A green chemistry approach employs lipase enzymes to catalyze the esterification of trimethylhexanoic acid derivatives, followed by hydrolysis to yield 2,2,4-trimethylhexane-1,6-diol . Boratyński et al. (2010) reported a 92% conversion efficiency using Candida antarctica lipase B under solvent-free conditions .
Physical and Chemical Properties
Comparative Physicochemical Data
Solubility and Reactivity
Both isomers are sparingly soluble in water (<1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone). The hydroxyl groups participate in esterification and etherification reactions, enabling derivatization for polymer applications .
Thermodynamic and Spectroscopic Data
Thermodynamic Stability
The enthalpy of vaporization (ΔvapH) for the 2,2,4-isomer is 68.0 kJ/mol at 434 K, indicative of strong intermolecular hydrogen bonding . This value aligns with branched diols exhibiting reduced volatility compared to linear analogs.
Chromatographic Behavior
Gas chromatography-mass spectrometry (GC-MS) analysis reveals retention times of 12.3 min (2,2,4-isomer) and 12.1 min (2,4,4-isomer) on a DB-5MS column, enabling isomer differentiation .
Applications and Industrial Relevance
Polymer Industry
Trimethylhexane-1,6-diols serve as monomers for polyurethane elastomers and polyester resins, imparting rigidity and thermal stability due to their branched structure . The 2,2,4-isomer is preferred in high-performance coatings for automotive applications.
Specialty Chemicals
Derivatives such as 2,4,4-trimethylhexane-1,6-diamine (CAS 3236-54-2) are synthesized via amination, finding use in epoxy curing agents and corrosion inhibitors .
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